2-Ethoxy-6-methyl-3,1-benzoxazin-4-one
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Overview
Description
Biochemical Analysis
Biochemical Properties
It is known that benzoxazinones, a class of compounds to which 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one belongs, can interact with various enzymes and proteins . For instance, certain benzoxazinones have been found to inactivate chymotrypsin, a type of protease .
Cellular Effects
Some benzoxazinones have been shown to inhibit the growth of certain bacteria, such as Salmonella typhi and Escherichia coli , suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that certain benzoxazinones can inactivate enzymes like chymotrypsin . This inactivation is stoichiometric and proceeds with specific rate constants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the cyclocarbonylation of o-iodoanilines with acid chlorides in the presence of a palladium catalyst . Another method includes the water-assisted oxidation of 2-arylindoles to 2-aryl-4H-benzo[d][1,3]oxazin-4-ones using (diacetoxyiodo)benzene .
Industrial Production Methods: the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . It can react with nucleophiles such as thioglycolic acid, ethyl glycinate, and 2-aminoethanol to form different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, (diacetoxyiodo)benzene, and various nucleophiles . Reaction conditions typically involve heating in solvents such as ethanol or butanol .
Major Products: The major products formed from the reactions of this compound include quinazolones and other heterocyclic compounds . These products are of interest due to their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial agent, anti-platelet aggregation agent, and human leukocyte elastase inhibitor . Additionally, it has been investigated for its potential use as a receptor agonist and antagonist, as well as its applications in tissue culture protection and neurodegeneration models .
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inactivate chymotrypsin through a stoichiometric reaction, proceeding with high rate constants . This inactivation is likely due to the compound’s ability to form covalent bonds with the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives such as 2-methyl-4H-3,1-benzoxazin-4-one and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one . These compounds share similar chemical structures and reactivity but differ in their substituents, which can influence their biological activities and applications .
Properties
IUPAC Name |
2-ethoxy-6-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWXJEXMJCTFIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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